(1R,3S,5r)-5-aminocyclohexane-1,3-diol
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S,3R)-5-aminocyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-1-5(8)3-6(9)2-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+ |
InChI Key |
PGNSUKXFADEHNM-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1O)N)O |
Canonical SMILES |
C1C(CC(CC1O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
pKa values of amino and hydroxyl groups in aminocyclohexane-1,3-diol
The following technical guide is structured to provide a comprehensive analysis of the physicochemical properties of aminocyclohexane-1,3-diol, focusing on pKa determination.
Executive Summary
In drug development, the ionization state of lead compounds dictates solubility, membrane permeability, and receptor binding affinity. Aminocyclohexane-1,3-diol represents a scaffold often found in glycosidase inhibitors (e.g., Voglibose analogs) and aminoglycoside fragments.
This guide addresses the pKa values of the primary amine and secondary hydroxyl groups within this scaffold. While specific experimental values for every stereoisomer are rare in public databases, theoretical principles and structural analogs confirm that the amine pKa lies in the range of 9.0–9.6 , while the hydroxyl groups exhibit pKa values >16.0 .
This document outlines the theoretical basis for these values and provides a validated Potentiometric Titration Protocol for precise experimental determination.
Structural Analysis & Theoretical pKa Prediction
To understand the ionization behavior of aminocyclohexane-1,3-diol, we must deconstruct it into its functional baselines and apply substituent effects.
The Amino Group ( )
The primary amine is the critical ionizable center at physiological pH.
-
Baseline: Cyclohexylamine (unsubstituted) has a well-established pKa of 10.64 .
-
Substituent Effect: Hydroxyl groups (
) are electron-withdrawing via the Inductive Effect ( ).[1] They pull electron density away from the nitrogen, destabilizing the protonated ammonium state ( ) and thereby lowering the pKa (increasing acidity of the conjugate acid). -
Analog Comparison:
-
Ethylamine (pKa 10.[2]7)
Ethanolamine (pKa 9.5). The -hydroxyl drops the pKa by ~1.2 units. -
In aminocyclohexane-1,3-diol, the hydroxyls are in the
-position (1,3-relationship). The inductive effect decays with distance but is additive (two OH groups).
-
-
Stereochemical Influence:
-
Intramolecular Hydrogen Bonding: If the stereochemistry allows a hydrogen bond between the free amine and a hydroxyl group, the neutral base is stabilized, further lowering the pKa. Conversely, if the ammonium ion (
) is stabilized by H-bonding to the hydroxyl oxygen, the pKa may increase. -
Predicted Range: 9.0 – 9.6 (Physiologically relevant cation).
-
The Hydroxyl Groups ( )
-
Baseline: Secondary alcohols (e.g., Cyclohexanol) have a pKa of ~16–18 in water.
-
Ionization: These groups remain neutral across the entire physiological pH range (1–14). They only deprotonate under extremely basic conditions (e.g., using NaH in dry solvents), making them irrelevant for aqueous solubility profiling but critical for lipophilicity (LogP).
Summary Table of Predicted Values
| Functional Group | Chemical State | Predicted pKa | Electronic Effect |
| Primary Amine | 9.2 ± 0.4 | Electron-withdrawing (-I) from diol lowers pKa relative to cyclohexylamine (10.64). | |
| Hydroxyl (C1) | ~17.0 | Negligible ionization in water. | |
| Hydroxyl (C3) | ~17.0 | Negligible ionization in water. |
Experimental Protocol: Potentiometric Titration
Objective: To determine the precise thermodynamic pKa of the amino group. Method: Potentiometric titration is the "Gold Standard" for ionic equilibria, superior to UV-metric methods for non-chromophoric compounds like aminocyclohexane-1,3-diol.
Reagents & Equipment
-
Titrator: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a glass combination pH electrode.
-
Titrant: 0.1 M NaOH (Carbonate-free, standardized).
-
Supporting Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Acid: 0.1 M HCl.
-
Inert Gas: Argon or Nitrogen (high purity) to blanket the sample and prevent
absorption.
Workflow Diagram
The following diagram illustrates the validated workflow for pKa determination.
Figure 1: Step-by-step potentiometric titration workflow for non-chromophoric amino alcohols.
Detailed Procedure
-
System Preparation: Calibrate the glass electrode using four standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C. Ensure the slope is >98% theoretical Nernstian response.
-
Sample Dissolution: Weigh accurately ~3–5 mg of aminocyclohexane-1,3-diol hydrochloride salt. Dissolve in 20 mL of degassed 0.15 M KCl solution.
-
Note: If starting with the free base, add a known excess of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the amine is fully protonated (
) before titration begins.
-
-
Titration: Titrate dynamically with 0.1 M NaOH.
-
Drift Control: Set equilibrium drift criterion to <0.5 mV/min to ensure thermodynamic stability at each step.
-
Range: Titrate from pH 2.0 to pH 11.5.
-
-
Blank Run: Perform a blank titration (KCl + HCl only) to subtract background carbonate and electrode errors.
Data Processing
Calculate the pKa using the Bjerrum function (
-
At
, pH = pKa. -
Use non-linear least squares regression (e.g., Hyperquad or similar software) to refine the value.
Ionization Equilibria & Drug Development Implications
Understanding the species distribution is vital for predicting membrane transport.
Species Distribution Diagram
Figure 2: Protonation states of aminocyclohexane-1,3-diol. The transition from Cation to Neutral is the only relevant step in biology.
Impact on Pharmacokinetics (ADME)
-
Stomach (pH 1.5): The molecule is 100% protonated (Cationic). High solubility, low passive permeability.
-
Intestine (pH 6.5 – 7.4): Still predominantly cationic (>99%).
-
Implication: Passive absorption will be poor. This scaffold typically requires active transport (e.g., via organic cation transporters or amino acid transporters) or formulation strategies to enhance uptake.
-
-
Blood-Brain Barrier (BBB): The high polarity (3 polar H-bond donors) and cationic charge make BBB penetration difficult without specific transport mechanisms.
References
-
PubChem Database. 2-Aminocyclohexane-1,3-diol (CID 319670).[3] National Library of Medicine. [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
NIST Standard Reference Database. Cyclohexylamine pKa Data. [Link]
Sources
Thermodynamic Landscape and Conformational Analysis of 5-Aminocyclohexane-1,3-diol Isomers
The following technical guide details the thermodynamic stability, conformational analysis, and structural characterization of 5-aminocyclohexane-1,3-diol isomers.
Executive Summary
5-Aminocyclohexane-1,3-diol represents a critical scaffold in the development of non-ionic X-ray contrast media (e.g., Ioversol analogues), aminoglycoside mimetics, and supramolecular ligands. Its thermodynamic behavior is governed by the interplay between steric 1,3-diaxial interactions and electronic effects (intramolecular hydrogen bonding).
For researchers in drug development, understanding the stability profile of this molecule is paramount for controlling synthetic outcomes. This guide establishes that the all-cis (1,3,5-cis) isomer in the diequatorial-equatorial (e,e,e) conformation is the global thermodynamic minimum, offering superior stability compared to its trans-isomers or diaxial conformers.
Structural Fundamentals & Stereoisomer Enumeration
The 1,3,5-substitution pattern on the cyclohexane ring creates a specific set of stereochemical possibilities. Because positions 1 and 3 carry identical hydroxyl groups, the symmetry reduces the number of unique diastereomers.
The Isomers
We distinguish the isomers based on the relative orientation of the substituents to the mean plane of the ring.
| Isomer Designation | Configuration | Description | Symmetry |
| Isomer A (All-cis) | 1-OH, 3-OH, and 5-NH | Meso (Achiral) | |
| Isomer B (5-trans) | 1-OH and 3-OH are cis; 5-NH | Meso (Achiral) | |
| Isomer C (1-trans) | 1-OH is trans to 3-OH.[1] | Chiral (Racemic) |
*Note: Isomer C exists as a pair of enantiomers.[1][2] For thermodynamic analysis, enantiomers have identical stability.
Conformational Energy Costs (A-Values)
To predict stability, we utilize standard A-values (Gibbs free energy difference between axial and equatorial conformers in cyclohexane).[1]
Rule of Thumb: The system will drive towards the conformation that maximizes the number of equatorial substituents.
Thermodynamic Stability Analysis
The Global Minimum: All-cis Isomer (Isomer A)
The all-cis isomer can adopt two chair conformations:[1]
-
Conformer A1 (e,e,e): All three groups (1-OH, 3-OH, 5-NH
) are equatorial. -
Conformer A2 (a,a,a): All three groups are axial.[1]
Thermodynamic Assessment:
-
Steric Strain: Conformer A1 has essentially zero 1,3-diaxial strain from substituents.[1] Conformer A2 suffers from severe 1,3-diaxial repulsion between the two hydroxyls and the amino group.
-
Energy Calculation:
The Mixed Isomer: 5-trans (Isomer B)[1]
This isomer has 1,3-hydroxyls cis to each other, but the 5-amino group is trans.
-
Conformer B1 (e,e,a): OH groups equatorial; NH
axial.[1] -
Conformer B2 (a,a,e): OH groups axial; NH
equatorial.[1]
Thermodynamic Assessment:
-
Conformer B1 (e,e,a): Cost = A-value(NH
) kcal/mol.[1] -
Conformer B2 (a,a,e): Cost = 2
A-value(OH) + 1,3-diaxial(OH/OH) interaction kcal/mol.[1] -
Result: Conformer B1 is favored, but it is still
kcal/mol less stable than the All-cis Isomer A.[1]
Intramolecular Hydrogen Bonding
In non-polar solvents (e.g., CCl
-
O distance in a 1,3-diaxial arrangement is
Å, ideal for H-bonding. -
Magnitude: This interaction can contribute
kcal/mol of stabilization. -
Net Effect: While significant, it is rarely enough to overcome the steric penalty of placing three groups axial (Isomer A) or two groups axial (Isomer B).[1] Therefore, the diequatorial/triequatorial preference remains dominant in polar/protic solvents (water, methanol) typical for biological applications.[1]
Visualization of Conformational Landscape
The following diagram illustrates the energy hierarchy and interconversion pathways.
Figure 1: Conformational energy landscape showing the stability gap between the All-cis (e,e,e) global minimum and the 5-trans isomer.[1]
Experimental Validation Protocols
To confirm the thermodynamic stability and isomeric identity in your lab, utilize the following self-validating protocols.
NMR Spectroscopy (Coupling Constants)
The vicinal proton-proton coupling constants (
Protocol:
-
Dissolve 10 mg of sample in D
O or MeOD. -
Acquire a 1D
H NMR spectrum (min 400 MHz).[1] -
Analyze the signal for H-5 (methine proton attached to -NH
).
Interpretation Table:
| Observed
Note: In the All-cis isomer, H-1, H-3, and H-5 are all axial, leading to large trans-diaxial couplings with adjacent methylene protons.
Computational Verification (DFT)
For predictive modeling of derivatives:
-
Software: Gaussian 16 or ORCA.
-
Method: B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water).
-
Workflow:
Synthetic Implications
Isomer Control in Synthesis
Thermodynamic control will always favor the All-cis isomer.[1]
-
Hydrogenation: Catalytic hydrogenation of 5-nitroresorcinol or 3,5-dihydroxyaniline over Rh/Al
O or Ru/C at high pressure/temperature often yields the all-cis isomer as the major product because the catalyst surface adds hydrogens from the least hindered face, and equilibration (if allowed) drives to the all-equatorial form. -
Equilibration: If a mixture is obtained, heating in the presence of Raney Nickel (without H
pressure) or base (if ketones are intermediates) can epimerize the centers to the thermodynamic minimum (All-cis).[1]
Separation Strategy
Due to the distinct shapes (planar disc vs. kinked), the isomers have different solubility profiles.[1]
-
Crystallization: The All-cis isomer (e,e,e) packs more efficiently in the crystal lattice due to high symmetry, typically resulting in a higher melting point and lower solubility in cold ethanol compared to the trans-isomers.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).
-
McCasland, G. E., et al. (1958).[1] "Cyclohexane Compounds: II. Synthesis and Structure of 3-Amino-1,2-cyclohexanediols". Canadian Journal of Chemistry.[1][6] (Methodology for amino-cyclohexanediol structural assignment).[1]
-
Hargreaves, M. K., et al. (1974).[1] "Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol". Journal of the Chemical Society, Perkin Transactions 2.[5] (Thermodynamics of the 1,3-diol core).
-
University of Glasgow . (2005). "Design and stereospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes". Organic & Biomolecular Chemistry. (Specific synthesis and NMR data for 1,3,5-substituted systems).
Sources
- 1. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]
- 2. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes & Protocols: (1R,3S,5r)-5-aminocyclohexane-1,3-diol as a Chiral Scaffold for Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of (1R,3S,5r)-5-aminocyclohexane-1,3-diol as a versatile chiral starting material for the synthesis of complex pharmaceutical intermediates. Aminocyclitols are a critical class of compounds in medicinal chemistry, serving as scaffolds that present functional groups in a well-defined three-dimensional space, which is essential for specific molecular interactions with biological targets.[1][2] This guide focuses on the strategic manipulation of the amino and hydroxyl functional groups of this specific stereoisomer, providing both the theoretical basis for synthetic choices and detailed, field-proven protocols. The primary application demonstrated is the synthesis of a key precursor for neuraminidase inhibitors, a class of antiviral drugs vital for combating influenza.[3][4]
Introduction: The Strategic Value of the Aminocyclitol Scaffold
The cyclohexane ring provides a rigid, non-aromatic framework that is a common motif in many natural products and active pharmaceutical ingredients (APIs). When functionalized with amino and hydroxyl groups, as in this compound, the resulting aminocyclitol becomes a powerful tool in drug design.[1] The defined stereochemistry of this molecule is of paramount importance; it allows for the construction of enantiomerically pure target molecules, drastically reducing the complexity and cost associated with chiral separations in later stages of drug development.
The strategic value of this compound lies in the differential reactivity of its three functional groups: a primary amine and two secondary alcohols. This allows for a modular synthetic approach:
-
Selective Protection: The amine can be selectively protected (e.g., via acylation or carbamate formation) in the presence of the hydroxyls, or vice versa.
-
Stereocontrolled Functionalization: The existing stereocenters guide the stereochemical outcome of subsequent reactions.
-
Scaffold for Diversity: The core can be elaborated upon to create libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and receptor modulators.[5][6]
This guide will focus on a foundational transformation—N-acylation—to produce an amide-containing intermediate, a crucial step toward the synthesis of antiviral agents like oseltamivir.[7]
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful and safe synthesis.
| Property | Value | Source / Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₆H₁₃NO₂ | --- |
| Molecular Weight | 131.17 g/mol | --- |
| Appearance | White to off-white crystalline solid | Based on similar diols[] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol) | Expected for poly-functionalized small molecules |
| Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen) | Hygroscopic nature is likely |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.
Core Synthetic Strategy: Selective Functional Group Manipulation
The synthetic utility of this compound is realized through the selective chemical modification of its functional groups. The primary amine is generally more nucleophilic than the secondary hydroxyl groups, allowing for selective N-functionalization under controlled conditions. The general workflow for creating a diverse set of intermediates is outlined below.
Caption: General workflow for selective functionalization.
Protocol: Synthesis of (1R,3S,5r)-5-acetamidocyclohexane-1,3-diol
This protocol details the N-acetylation of the parent amine. This transformation is a key step in the synthesis of many neuraminidase inhibitors, where the acetamido group is crucial for binding to the enzyme's active site.[7]
Causality Behind Experimental Choices:
-
Reagent: Acetic anhydride is a highly reactive and efficient acetylating agent. Acyl chlorides can also be used.[9]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or a polar protic solvent like ethanol is chosen to dissolve the polar starting material without interfering with the reaction.
-
Base: A mild, non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used. Its purpose is to scavenge the acidic byproduct (acetic acid) generated during the reaction, driving the equilibrium towards the product.[9] A strong inorganic base is avoided to prevent potential side reactions with the hydroxyl groups.
-
Temperature: The reaction is initiated at 0°C (ice bath). N-acylation is an exothermic process; cooling helps to control the reaction rate, prevent over-reaction, and minimize the formation of impurities.[9]
Materials and Equipment
Reagents:
-
This compound (1.0 eq)
-
Acetic Anhydride (Ac₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (TLC, NMR, MS)
Step-by-Step Experimental Procedure
Caption: Step-by-step N-acetylation workflow.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.31 g, 10 mmol, 1.0 eq) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Basification and Cooling: Add triethylamine (e.g., 2.1 mL, 15 mmol, 1.5 eq) to the solution. Place the flask in an ice-water bath and allow it to cool to 0°C with stirring.
-
Acetylation: Add acetic anhydride (e.g., 1.04 mL, 11 mmol, 1.1 eq) dropwise to the cooled solution via syringe over approximately 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be 9:1 DCM/Methanol.
-
Workup & Extraction:
-
Once complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure (1R,3S,5r)-5-acetamidocyclohexane-1,3-diol.
Characterization and Expected Results
The final product should be a white solid. Purity should be assessed by NMR and LC-MS.
| Analysis | Expected Result |
| ¹H NMR | Appearance of a new singlet around δ 1.9-2.1 ppm (acetyl CH₃). Shift in the resonance of the CH-NH₂ proton. |
| ¹³C NMR | Appearance of two new signals: one around δ 23 ppm (acetyl CH₃) and another around δ 170 ppm (amide C=O). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 174.11 m/z for C₈H₁₅NO₃. |
| Yield | > 85% (post-purification) |
Conclusion and Future Directions
This guide establishes this compound as a valuable and versatile chiral building block. The provided protocol for N-acetylation is a robust and fundamental transformation that opens the door to a wide array of more complex pharmaceutical intermediates.
Future applications stemming from this core intermediate include:
-
Differential Protection of Diols: Utilizing silyl protecting groups (e.g., TBS, TBDPS) to differentiate the two hydroxyls, allowing for sequential and site-specific modifications.
-
Oxidation: Oxidation of one or both hydroxyl groups to ketones, providing access to another class of intermediates.
-
Etherification: Synthesis of ether derivatives, such as the 3-(pentan-3-yloxy) group found in oseltamivir, can be achieved via Williamson ether synthesis on a free hydroxyl group.[7]
By applying the principles of selective protection and functionalization outlined here, researchers can efficiently leverage this aminocyclitol scaffold to accelerate the discovery and development of novel therapeutics.
References
- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus. (2012). PubMed.
- enantioselective chemoenzymatic synthesis of oseltamivir (tamiflu)(r) intermediates. (2008). Middle East Technical University.
- Synthesis method of oseltamivir. (N.d.). Google Patents.
- Oseltamivir total synthesis. (N.d.). Grokipedia.
- Medicinal Chemistry of Aminocyclitols. (N.d.). PubMed.
- Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (N.d.). PMC - NIH.
- Synthesis of influenza neuraminidase inhibitors. (2001). PubMed.
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (N.d.). PMC.
- Synthesis of (-)-Oseltamivir. (2025). ResearchGate.
- Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. (N.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- N-acylation of amides through internal nucleophilic catalysis. (N.d.). Semantic Scholar.
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (N.d.). Unknown Source.
- Identification, Synthesis, and Evaluation of New Neuraminidase Inhibitors. (2014). PubMed.
- Formation of 3-Aminophenols from Cyclohexane-1,3-diones. (2025). ResearchGate.
- Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. (N.d.). Unknown Source.
- Medicinal Chemistry of Aminocyclitols. (2025). ResearchGate.
- N-Acylation Reactions of Amines. (N.d.). ResearchGate.
- Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. (N.d.). Unknown Source.
- cyclohexane-1,3-diol. (N.d.). BOC Sciences.
Sources
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- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Functionalization of the C5-Amino Group in Cyclohexane Diols
Introduction: The Strategic Importance of C5-Amino Cyclohexane Diols in Drug Discovery
The cyclohexane diol scaffold is a privileged motif in medicinal chemistry, offering a rigid three-dimensional framework that can present functional groups in well-defined spatial orientations. The introduction of an amino group at the C5 position transforms this scaffold into a versatile platform for the development of novel therapeutics. This C5-amino group serves as a key handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. A notable example of the therapeutic importance of this structural class is the neuraminidase inhibitor oseltamivir (Tamiflu®), a crucial antiviral medication for influenza, whose synthesis heavily relies on the strategic functionalization of a related aminocyclohexene core.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for the selective functionalization of the C5-amino group in cyclohexane diol systems. The protocols herein are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles to empower rational experimental design.
Pillar 1: The Critical Role of Protecting Group Strategy
The presence of multiple reactive functional groups—two hydroxyls and one amino group—necessitates a well-thought-out protecting group strategy to achieve chemoselective functionalization of the C5-amino moiety. The choice of protecting groups is governed by the principle of orthogonality , which allows for the selective deprotection of one group in the presence of others under specific reaction conditions.[4][5][6]
Common Protecting Groups for Diols:
-
Acetals (Acetonide, Benzylidene): These are widely used to protect 1,2- and 1,3-diols. They are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions.[7]
-
Silyl Ethers (TBS, TIPS): These offer a range of stabilities depending on the steric bulk of the silyl group and are typically removed with fluoride ion sources (e.g., TBAF).[6]
Common Protecting Groups for Amines:
-
Carbamates (Boc, Cbz, Fmoc): These are the most common amine protecting groups. Boc is acid-labile, Cbz is removed by hydrogenolysis, and Fmoc is base-labile.[8][9]
-
Amides (Trifluoroacetamide): Can be used for protection and are cleaved under specific basic conditions.[6]
The selection of an appropriate orthogonal protecting group strategy is the cornerstone of a successful synthesis, ensuring that the desired C5-amino functionalization occurs without unintended reactions at the hydroxyl groups.
Caption: Workflow for selective C5-amino group functionalization.
Pillar 2: Key Functionalization Strategies and Protocols
Once the diol functionality is appropriately protected, the free C5-amino group is available for a variety of transformations. The following sections detail the most common and versatile strategies.
N-Acylation: Introduction of Amide Functionality
N-acylation is a robust and widely used method to introduce a diverse range of substituents. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for target binding.
Causality of Experimental Choices: The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the acid generated during the reaction without promoting side reactions. The choice of solvent is dictated by the solubility of the starting materials and reagents.
Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve the diol-protected C5-amino cyclohexane (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a mild organic base such as triethylamine (1.5-2.0 eq.).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Substrate | Diol-protected C5-amino cyclohexane |
| Acylating Agents | Acyl chlorides, Anhydrides |
| Base | Triethylamine, DIPEA |
| Solvent | DCM, THF, Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Yields | 80-95% |
N-Alkylation and Reductive Amination: Building Carbon-Nitrogen Bonds
N-alkylation introduces alkyl or arylalkyl groups at the C5-amino position. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a more controlled and efficient alternative for introducing a wide variety of substituents.[10][11]
Causality of Experimental Choices: Reductive amination involves the in-situ formation of an imine or enamine, followed by reduction.[12] The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the reduction of imines in the presence of carbonyls.[13] The reaction is typically carried out in a non-protic solvent to avoid decomposition of the reducing agent.
Caption: Reductive amination workflow for N-alkylation.
Protocol: General Procedure for Reductive Amination
-
Mixture Preparation: To a solution of the diol-protected C5-amino cyclohexane (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE), THF), add a dehydrating agent such as molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions |
| Substrate | Diol-protected C5-amino cyclohexane |
| Carbonyl Source | Aldehydes, Ketones |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN |
| Solvent | DCE, THF, DCM |
| Temperature | Room Temperature |
| Typical Yields | 70-90% |
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key component in many marketed drugs due to its ability to act as a bioisostere for other functional groups and its strong hydrogen bonding capabilities. N-sulfonylation of the C5-amino group provides access to this important class of compounds.
Causality of Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the generated sulfonic acid. Pyridine can act as both a solvent and a base. The use of a non-nucleophilic base like TEA in a solvent like DCM is also common to avoid side reactions.
Protocol: General Procedure for N-Sulfonylation
-
Dissolution: Dissolve the diol-protected C5-amino cyclohexane (1.0 eq.) in anhydrous pyridine or DCM under an inert atmosphere.
-
Base Addition (if using DCM): If using DCM as the solvent, add triethylamine (1.5-2.0 eq.).
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1-1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).
-
Work-up: If pyridine is the solvent, remove it under high vacuum. Dilute the residue with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Recommended Conditions |
| Substrate | Diol-protected C5-amino cyclohexane |
| Sulfonylating Agent | Aryl or alkyl sulfonyl chlorides |
| Base | Pyridine, Triethylamine |
| Solvent | Pyridine, DCM |
| Temperature | 0 °C to Room Temperature |
| Typical Yields | 75-95% |
Pillar 3: Trustworthiness through Self-Validating Systems
The protocols described are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and final products.
-
Reaction Monitoring: The progress of each reaction should be closely monitored by appropriate analytical techniques such as TLC and LC-MS to ensure complete consumption of the starting material and to identify the formation of any byproducts.
-
Spectroscopic Characterization: The structure and purity of all intermediates and final products must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Stereochemical Integrity: For chiral cyclohexane diols, it is crucial to verify that the stereochemistry is maintained throughout the synthetic sequence using techniques such as chiral HPLC or by comparing optical rotation values with known standards where applicable.
By adhering to these principles of rigorous analysis and characterization at each step, researchers can have high confidence in the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of their results.
References
-
Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding Synthesis of the Anti-Influenza Drug (−)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 48(7), 1304-1307. [Link]
- Shibasaki, M., & Kanai, M. (2008). A Concise Synthesis of (−)-Oseltamivir (Tamiflu) and Its New Analogs. The Journal of Organic Chemistry, 73(18), 7381-7385.
- Fukuyama, T., & Rowlands, G. J. (2008). A Concise, Azide-Free Synthesis of (−)-Oseltamivir.
- Trost, B. M., & Zhang, T. (2008). A Concise Synthesis of (−)-Oseltamivir.
- Hayashi, Y., et al. (2009). A Novel Organocatalytic Asymmetric Michael Reaction for the Synthesis of Oseltamivir (Tamiflu).
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Baran, P. S. (2012).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- van Boeckel, C. A. A., & Petitou, M. (1993). The unique role of protecting groups in carbohydrate chemistry. In Protective Groups in Organic Synthesis (pp. 229-284). Springer, Boston, MA.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156-1184.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
- Bytschkov, I., & Doye, S. (2003). Catalytic reductive amination of aldehydes and ketones. European Journal of Organic Chemistry, 2003(6), 935-946.
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- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
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- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Reaction conditions for acylation of (1R,3S,5r)-5-aminocyclohexane-1,3-diol
Application Note & Protocols
Topic: Reaction Conditions for the Chemoselective Acylation of (1R,3S,5r)-5-aminocyclohexane-1,3-diol
Introduction: The Strategic Importance of N-Acylated Aminocyclohexanols
The this compound scaffold is a valuable building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined cyclohexane core allows for the precise spatial presentation of functional groups, making it an ideal template for designing ligands that interact with biological targets. The N-acylated derivatives of this aminodiol are of particular interest, as the amide bond is a cornerstone of peptide and small molecule drug design, offering metabolic stability and hydrogen bonding capabilities.
The primary synthetic challenge in modifying this molecule lies in its trifunctional nature: it possesses a primary amine and two secondary hydroxyl groups. The goal is to achieve chemoselective acylation of the amine without concurrent O-acylation of the hydroxyls. This application note provides a detailed guide to understanding and executing this crucial transformation, grounded in fundamental principles of chemical reactivity and supported by robust experimental protocols.
The Foundation of Selectivity: Mechanistic Insights
Achieving selective N-acylation hinges on exploiting the inherent differences in nucleophilicity between the nitrogen and oxygen atoms. The amino group is significantly more nucleophilic than the hydroxyl groups, a principle that forms the basis for selective acylation.[1][2]
-
Nucleophilicity Dominance: The lone pair of electrons on the nitrogen atom is generally more available for attacking an electrophilic acyl source than the lone pairs on the oxygen atoms. This allows the N-acylation reaction to proceed at a much faster rate, especially under controlled conditions.
-
Controlling Reaction Conditions: While the amine is more reactive, forcing conditions such as high temperatures, extended reaction times, or a large excess of a highly reactive acylating agent can lead to undesired O-acylation. Therefore, reactions are typically conducted at lower temperatures (e.g., 0 °C to room temperature) to maximize the kinetic preference for N-acylation.
-
The Role of the Acylating Agent: The choice of acylating agent is critical. The reactivity order is generally: Acyl Halides > Anhydrides > Activated Esters > Carboxylic Acids . While highly reactive agents like acyl chlorides ensure rapid reaction, they also increase the risk of side reactions. Anhydrides offer a good balance of reactivity and selectivity.
-
Acid Scavenging: Reactions involving acyl chlorides or anhydrides produce acidic byproducts (HCl or a carboxylic acid, respectively). These acids will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid as it forms.
Below is a conceptual diagram illustrating the desired selective pathway versus the potential side reaction.
Caption: Desired N-acylation vs. potential O-acylation.
Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using common acylating agents.
General Experimental Workflow
The overall process, from setup to final product characterization, follows a standardized workflow.
Caption: Standard experimental workflow for N-acylation.
Protocol 1: N-Acylation with an Acyl Chloride
This method is highly effective due to the high reactivity of acyl chlorides. Careful temperature control is crucial to maintain selectivity.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve or suspend the aminodiol in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the mixture and stir.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with DCM. d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl product.
Rationale:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water.
-
Triethylamine: Acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the amine.[3] An excess is used to ensure complete neutralization.
-
Slow Addition at 0 °C: This minimizes side reactions and controls the exothermicity of the reaction, enhancing selectivity for the more nucleophilic amine.
Protocol 2: N-Acylation with an Acid Anhydride
Acid anhydrides are excellent alternatives to acyl chlorides, offering a good balance of reactivity with improved handling characteristics. The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4][5]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Boc anhydride) (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve or suspend in anhydrous DCM or THF.
-
Add pyridine or triethylamine (2.0 eq) followed by DMAP (if used).
-
Cool the mixture to 0 °C.
-
Add the acid anhydride (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (to remove pyridine/DMAP), water, saturated aqueous NaHCO₃ (to remove carboxylic acid byproduct), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Rationale:
-
DMAP Catalysis: DMAP acts as a highly effective acyl-transfer catalyst by forming a reactive N-acylpyridinium intermediate, which is more electrophilic than the anhydride itself.[5] This allows for acylation of even less reactive functional groups, but in this context, it ensures a rapid and efficient reaction with the primary amine at low temperatures.
Data Summary & Characterization
Successful N-acylation can be confirmed by a combination of spectroscopic methods. The table below summarizes the expected outcomes and key parameters.
| Parameter | Acyl Chloride Method | Anhydride Method |
| Acylating Agent | R-COCl (1.1 eq) | (R-CO)₂O (1.2 eq) |
| Base | Triethylamine (1.5 eq) | Pyridine or TEA (2.0 eq) |
| Catalyst | None | DMAP (0.05 eq, optional) |
| Solvent | DCM | DCM, THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Time | 2 - 5 hours | 4 - 12 hours |
| Expected Yield | 80 - 95% | 85 - 98% |
Spectroscopic Characterization of the N-Acyl Product:
| Technique | Expected Observation |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet or triplet, δ 6-8 ppm). Appearance of signals corresponding to the acyl group (e.g., a methyl singlet around δ 2.0 ppm for an acetyl group). A downfield shift of the proton on the carbon adjacent to the nitrogen (the C5-H). |
| ¹³C NMR | Appearance of a new amide carbonyl signal (δ 165-175 ppm). |
| IR Spectroscopy | Disappearance of the primary amine N-H scissoring band (~1600 cm⁻¹). Appearance of a strong amide C=O stretch (Amide I band, ~1640-1680 cm⁻¹) and an N-H bend (Amide II band, ~1550 cm⁻¹). |
| Mass Spec (ESI) | Observation of the correct molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the mass of the starting material plus the mass of the acyl group minus the mass of water. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive (wet) reagents or solvent. 2. Insufficient base. 3. Amine starting material is protonated (e.g., used as a salt). | 1. Use freshly dried solvents and new reagents. 2. Ensure at least 1 eq of base is used per eq of acid generated. 3. Add an additional equivalent of base to neutralize the salt first. |
| Formation of Di- or Tri-acylated Product | 1. Reaction temperature too high. 2. Excess acylating agent used. 3. Prolonged reaction time. | 1. Maintain reaction at 0 °C or lower. 2. Use closer to 1.05-1.1 equivalents of the acylating agent. 3. Stop the reaction as soon as TLC indicates consumption of starting material. |
| Complex Mixture of Products | 1. O-acylation occurring. 2. Reagent decomposition. | 1. Use a less reactive acylating agent (anhydride instead of chloride). 2. Ensure high purity of starting materials and reagents. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Try a different solvent system for chromatography (e.g., add a small amount of methanol or triethylamine to the mobile phase). Consider reverse-phase chromatography if necessary. |
Conclusion
The chemoselective N-acylation of this compound is a readily achievable transformation critical for the synthesis of advanced intermediates in drug discovery. Success relies on a sound understanding of nucleophilicity and careful control of reaction conditions. By employing highly selective protocols, such as acylation with anhydrides at low temperatures or carefully controlled addition of acyl chlorides, researchers can consistently obtain the desired N-acyl products in high yield and purity, paving the way for subsequent synthetic elaborations.
References
- Journal of the American Chemical Society. (2008). Enzyme-Like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster.
- Pace, V. (2013). Chemoselective CaO-mediated acylation of alcohols and amines in 2-methyltetrahydrofuran. ChemSusChem.
- Google Patents. (1993).
- Indian Journal of Chemistry. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35.
- Google Patents. (1997).
- Science of Synthesis. (n.d.).
- Chem-St
- Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity.
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- 5. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Researcher's Guide to the NMR Interpretation of (1R,3S,5r)-5-aminocyclohexane-1,3-diol and its Stereoisomeric Alternatives
In the landscape of drug development and medicinal chemistry, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of understanding its biological activity, optimizing its properties, and ensuring its safety and efficacy. For chiral, cyclic molecules such as (1R,3S,5r)-5-aminocyclohexane-1,3-diol, a versatile building block, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguous stereochemical assignment.
The Foundational Role of Conformation in NMR Interpretation
The spectral characteristics of a cyclohexane derivative are inextricably linked to its preferred three-dimensional conformation. For this compound, the cyclohexane ring adopts a chair conformation to minimize torsional and steric strain.[1] The stereochemistry dictates that the most stable conformation will feature all three substituents—the two hydroxyl groups at C1 and C3, and the amino group at C5—in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, a critical factor in conformational analysis.
Caption: Diequatorial arrangement of substituents in the chair conformation.
This all-equatorial arrangement imparts a C₂ axis of symmetry to the molecule, which simplifies the expected NMR spectra. Specifically, C1 and C3 are chemically equivalent, as are C2 and C4. This means we anticipate fewer signals than the six carbon atoms might suggest.
Part 1: Predicted ¹H and ¹³C NMR Interpretation of this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to overlapping signals of the cyclohexane ring protons. However, a systematic analysis of chemical shifts and coupling constants allows for a complete assignment.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) | Rationale |
| H1, H3 | ~3.6 - 4.0 | Triplet of triplets (tt) or multiplet (m) | ³J_ax-ax ≈ 10-12, ³J_ax-eq ≈ 2-5 | These methine protons are attached to carbons bearing electronegative hydroxyl groups, shifting them downfield. Their axial orientation leads to large couplings with adjacent axial protons (H2a, H6a and H2a, H4a respectively) and smaller couplings to adjacent equatorial protons.[2][3] |
| H5 | ~2.8 - 3.2 | Triplet of triplets (tt) or multiplet (m) | ³J_ax-ax ≈ 10-12, ³J_ax-eq ≈ 2-5 | The amino group is less electronegative than hydroxyl, so this axial methine proton is expected slightly upfield of H1/H3. The coupling pattern will be similar due to its axial position. |
| H2a, H4a, H6a | ~1.2 - 1.5 | Multiplet (m) | ²J_gem ≈ 12-14, ³J_ax-ax ≈ 10-12, ³J_ax-eq ≈ 2-5 | Axial protons on methylene groups are typically shielded compared to their equatorial counterparts and will exhibit large geminal and diaxial couplings.[4] |
| H2e, H4e, H6e | ~1.8 - 2.1 | Multiplet (m) | ²J_gem ≈ 12-14, ³J_ax-eq ≈ 2-5, ³J_eq-eq ≈ 2-5 | Equatorial protons are typically deshielded relative to axial protons and show smaller couplings to adjacent protons. |
| -OH, -NH₂ | Variable (Broad) | Broad singlet (br s) | None | These protons undergo rapid chemical exchange with each other and with trace amounts of water in the solvent, leading to broad signals.[5] Their chemical shifts are highly dependent on solvent, temperature, and concentration. A D₂O exchange experiment would cause these signals to disappear, confirming their assignment.[6] |
Stereochemical Confirmation with NOE Spectroscopy: The Nuclear Overhauser Effect (NOE) provides through-space correlation between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[7] For the proposed all-equatorial conformation, a 2D NOESY or ROESY experiment would be definitive.[8][9] Key expected correlations would include:
-
Strong NOEs between the axial protons H1, H3, and H5.
-
NOEs between axial and equatorial protons on the same carbon (geminal pairs).
-
NOEs between an axial proton and the adjacent equatorial protons on neighboring carbons.
Sources
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- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 4. modgraph.co.uk [modgraph.co.uk]
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- 9. acdlabs.com [acdlabs.com]
A Comparative Guide to Developing Chiral HPLC Methods for the Analysis of 5-Aminocyclohexane-1,3-diol Stereoisomers
Introduction: The Stereochemical Challenge of 5-Aminocyclohexane-1,3-diol
In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] 5-Aminocyclohexane-1,3-diol is a prime example of a molecule whose structural complexity demands rigorous analytical characterization. With three stereogenic centers at the C1, C3, and C5 positions, the molecule can theoretically exist as eight distinct stereoisomers (four pairs of enantiomers). These isomers, arising from the cis and trans arrangements of the hydroxyl and amino groups relative to the cyclohexane ring, can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors.[1] Consequently, developing a robust and reliable analytical method to separate and quantify these stereoisomers is an indispensable step in its development as a potential therapeutic agent or key intermediate.[2][3]
This guide provides a comprehensive comparison of strategies for developing a chiral High-Performance Liquid Chromatography (HPLC) method for 5-aminocyclohexane-1,3-diol. We will explore both direct and indirect analytical approaches, offering field-proven insights into the causality behind experimental choices and providing detailed protocols to guide researchers toward a successful separation.
Core Analytical Hurdles
The physicochemical properties of 5-aminocyclohexane-1,3-diol present two primary challenges for HPLC analysis:
-
High Polarity and Poor Retention: The presence of two hydroxyl groups and a primary amine makes the molecule highly polar. This often leads to poor retention on traditional reversed-phase columns (like C18), where hydrophobic interactions are the primary retention mechanism.
-
Lack of a UV Chromophore: The molecule is a saturated cycloalkane derivative, meaning it lacks a chromophore that absorbs light in the typical UV range (200-400 nm). This renders standard UV detection ineffective for direct analysis, necessitating either derivatization or the use of alternative detection methods like Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).
Strategic Decision: Direct vs. Indirect Chiral Separation
The first critical decision in method development is whether to pursue a direct or indirect approach for enantioseparation. Each strategy has distinct advantages and is suited to different laboratory capabilities and analytical goals.
Caption: Decision tree for selecting a chiral separation strategy.
The Indirect Approach: Derivatization to Diastereomers
The indirect method circumvents the challenges of both chirality and detection simultaneously. It involves reacting the analyte with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[2][4] This approach is particularly powerful when only UV detectors are available.
Mechanism: The primary amine of 5-aminocyclohexane-1,3-diol is an ideal target for derivatization. Reagents like o-phthalaldehyde (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) rapidly form stable, fluorescent isoindole derivatives at room temperature.[5]
Advantages:
-
Universal Column Compatibility: Enables the use of robust and inexpensive achiral columns like C18.
-
Enhanced Detection: The CDR introduces a strong chromophore or fluorophore, dramatically increasing sensitivity.[4]
-
Predictable Separations: Reversed-phase chromatography of diastereomers is often more straightforward to develop and optimize.
Leading Derivatization Reagents for Primary Amines:
| Reagent System | Reaction Target | Detection | Key Advantages | Considerations |
| OPA / Chiral Thiol (e.g., NAC, IBLC) | Primary Amine | Fluorescence | Fast reaction, high sensitivity, aqueous conditions.[5] | Derivatives can be unstable over long periods. |
| Marfey's Reagent (FDAA) | Primary Amine | UV (340 nm) | Forms stable derivatives, commercially available D- and L-forms help determine elution order.[6] | Requires slightly elevated temperature/longer reaction time. |
| Chloroformates (e.g., FMOC-Cl) | Primary Amine | UV / Fluorescence | Well-established chemistry, stable derivatives. | Reaction can produce byproducts. |
The Direct Approach: Chiral Stationary Phases (CSPs)
Direct separation using a Chiral Stationary Phase (CSP) is the most elegant approach, as it separates the enantiomers without chemical modification.[7] A CSP is made by immobilizing a chiral selector onto a support matrix (typically silica gel).[8] Separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector, which have different stabilities and thus different retention times.[9]
Mechanism: For a polar molecule with hydrogen-bond donors/acceptors like 5-aminocyclohexane-1,3-diol, chiral recognition relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, ionic interactions, and steric hindrance.[8][10]
Advantages:
-
Simplified Workflow: Eliminates the derivatization step, reducing sample preparation time and potential sources of error.[11]
-
Direct Measurement: Provides a direct assessment of the enantiomeric ratio without ambiguity.
-
Preparative Potential: Direct methods are more easily scaled up for preparative chromatography to isolate pure enantiomers.[3]
Comparison of Recommended CSPs for Polar Amino Alcohols:
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Recommended Mobile Phase Modes | Suitability for Analyte |
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A[10][11] | Hydrogen bonding, ionic interactions, inclusion in "basket" structure.[8][10] | Reversed-Phase, Polar Ionic, Polar Organic | Excellent. Ideal for polar, ionizable compounds like amino alcohols.[11] |
| Polysaccharide-Based | Cellulose/Amylose Phenylcarbamate Derivatives[7][12] | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves. | Normal Phase, Reversed-Phase, Polar Organic | Very Good. Highly versatile CSPs with broad applicability. RP methods are MS-compatible.[12] |
| Cyclofructan-Based | Larihc CF6-P[13] | Hydrogen bonding, dipole-dipole interactions. | Normal Phase, Polar Organic | Very Good. Specifically designed and highly effective for the separation of primary amines.[13] |
| Ligand Exchange | L-Proline or Penicillamine-Copper(II) Complex[14] | Chelation between the analyte, a transition metal (Cu²⁺), and the chiral ligand. | Reversed-Phase (Aqueous) | Good. Effective for underivatized amino acids and amino alcohols, but mobile phase is less volatile for MS. |
Experimental Guide: A Workflow for Chiral Method Development
This section provides a systematic protocol for developing a chiral HPLC method from scratch. The workflow is designed to efficiently screen for selectivity and then optimize the separation.
Caption: Systematic workflow for chiral HPLC method development.
Protocol 1: Direct Method Development using CSPs
This protocol assumes a direct analysis approach with MS detection.
-
Column Selection & Initial Screening:
-
Rationale: Screening a small set of complementary columns is more efficient than random testing. For 5-aminocyclohexane-1,3-diol, a macrocyclic glycopeptide and a modern polysaccharide-based CSP are excellent starting points.
-
Step 1: Select two columns for initial screening:
-
Step 2: Prepare mobile phases for screening. For LC-MS compatibility, volatile buffers are required.
-
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.
-
Mobile Phase B (MPB): Acetonitrile (ACN).
-
Mobile Phase C (MPC): Methanol (MeOH).
-
-
Step 3: Perform gradient screening runs on both columns.
-
Run 1 (ACN): 5% to 95% MPB in MPA over 20 minutes.
-
Run 2 (MeOH): 5% to 95% MPC in MPA over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
-
-
Method Optimization:
-
Rationale: Once initial selectivity (α) is observed, the goal is to improve resolution (Rs) to baseline (Rs ≥ 1.5) while maintaining a reasonable run time.
-
Step 1: Identify the most promising condition (Column + Organic Modifier) from the screening phase.
-
Step 2: Convert the gradient to an isocratic method. A good starting point for the isocratic organic percentage is the concentration at which the peaks eluted during the gradient.
-
Step 3: Fine-tune the organic modifier concentration. Decreasing the organic content generally increases retention and resolution.[12][15]
-
Step 4: Optimize temperature. Decreasing the temperature often enhances the weak interactions responsible for chiral recognition, thereby increasing selectivity.[16] Test temperatures between 15 °C and 40 °C.
-
Step 5: Optimize flow rate. Chiral separations often benefit from lower flow rates, which allow more time for interactions with the CSP. Test flow rates between 0.2 and 0.6 mL/min.[16]
-
Protocol 2: Indirect Method Development via Derivatization
This protocol uses OPA/N-acetyl-L-cysteine (NAC) derivatization followed by analysis on a C18 column with fluorescence detection.
-
Derivatization Procedure:
-
Rationale: This reaction is rapid and produces a highly fluorescent product, enabling trace-level analysis.
-
Step 1: Prepare a borate buffer (0.4 M, pH 9.5).
-
Step 2: Prepare the OPA/NAC reagent. Dissolve 10 mg of OPA in 1 mL of methanol, then add 10 µL of NAC solution (10 mg/mL in water). This reagent should be made fresh daily.
-
Step 3: In an autosampler vial, mix 50 µL of the sample (5-aminocyclohexane-1,3-diol in water), 100 µL of borate buffer, and 50 µL of the OPA/NAC reagent.
-
Step 4: Let the reaction proceed for 2 minutes at room temperature before injection.
-
-
HPLC Method Development (Achiral C18):
-
Rationale: Separating the resulting diastereomers is a standard reversed-phase chromatography task.
-
Step 1: Select a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Step 2: Prepare mobile phases.
-
Mobile Phase A (MPA): 25 mM Sodium Phosphate buffer, pH 6.8.
-
Mobile Phase B (MPB): Acetonitrile (ACN).
-
-
Step 3: Perform a gradient screening run to determine the approximate elution conditions: 20% to 80% MPB in MPA over 25 minutes.
-
Step 4: Optimize the separation using the principles from the direct method optimization (isocratic hold, temperature, etc.) to achieve baseline resolution of the diastereomeric peaks.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Summary and Recommendations
The choice between a direct and indirect method for analyzing 5-aminocyclohexane-1,3-diol hinges primarily on available instrumentation.
| Parameter | Direct Method (CSP-HPLC/MS) | Indirect Method (Derivatization-HPLC/UV-Flu) |
| Principle | Direct separation of enantiomers on a chiral column. | Chemical conversion to diastereomers, separated on an achiral column. |
| Primary Advantage | Simpler sample prep; no chemical modification. | High sensitivity with common detectors; uses standard columns.[4] |
| Primary Disadvantage | Requires expensive, specialized columns and MS or similar detector. | Adds complexity and potential for error in the derivatization step.[11] |
| Initial Investment | High (CSP column cost). | Low (reagents and standard C18 column). |
| Best For | Labs with LC-MS capabilities; structural confirmation; preparative work. | QC labs with UV/Fluorescence detectors; high-throughput screening. |
For a definitive, reference-grade analysis, the direct method using a macrocyclic glycopeptide or polysaccharide CSP with MS detection is superior . It provides an unambiguous measurement of the stereoisomers without the confounding variables of a derivatization reaction. However, for routine quality control in a setting without access to mass spectrometry, the indirect method using OPA/chiral thiol derivatization is a highly sensitive, robust, and cost-effective alternative . Successful method development in either case relies on a systematic screening and optimization approach as outlined in this guide.
References
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
LCGC. Review of Chiral Stationary Phase Development and Chiral Applications. [Link]
-
National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Open Access LMU. Chiral stationary phases and applications in gas chromatography. [Link]
-
Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
-
American Pharmaceutical Review. Advances in Achiral Stationary Phases for SFC. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
ACS Publications. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. [Link]
-
PubChem. 5-Aminohexane-1,3-diol. [Link]
-
MDPI. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. [Link]
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
National Center for Biotechnology Information. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
SciSpace. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
National Center for Biotechnology Information. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]
-
Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Quora. How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?. [Link]
-
Canadian Journal of Chemistry. CYCLOHEXANE COMPOUNDS: II. SYNTHESIS AND STRUCTURE OF TWO STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. [Link]
-
Chemistry Stack Exchange. Number of stereoisomers of 1,3,5-trimethylcyclohexane. [Link]
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Mass Spectrometry Fragmentation Patterns of Aminocyclohexane Diols
This guide provides an in-depth technical comparison of mass spectrometry methodologies for analyzing aminocyclohexane diols (ACHDs) . These small, polar, stereochemically complex molecules are critical pharmacophores in aminoglycoside antibiotics (e.g., spectinomycin) and synthetic chiral auxiliaries.
We compare the industry-standard GC-MS (EI) with Trimethylsilyl (TMS) Derivatization against the modern alternative, LC-ESI-MS/MS (Native) , and introduce Metal-Cationization as a specialized solution for stereochemical resolution.
A Comparative Guide to Structural Elucidation and Stereochemical Analysis
Executive Summary: The Stereochemical Challenge
Aminocyclohexane diols present a unique analytical challenge. Their high polarity makes them unsuitable for direct Gas Chromatography (GC), while their lack of chromophores hinders UV detection in Liquid Chromatography (LC). Furthermore, distinguishing stereoisomers (e.g., cis-1,2 vs. trans-1,2) is critical for biological activity but difficult using standard MS techniques due to isobaric fragmentation.
This guide evaluates three fragmentation strategies:
-
EI-MS (TMS-Derivatized): The structural fingerprinting standard.
-
ESI-MS/MS (Protonated): The high-throughput screening choice.
-
Metal-Complexation MS: The stereochemical problem solver.
Comparative Analysis: Performance Metrics
The following table summarizes the performance of the primary methodologies based on experimental data.
| Feature | Method A: GC-EI-MS (TMS) | Method B: LC-ESI-MS/MS | Method C: Metal-Complexation |
| Ionization Mode | Hard (70 eV Electron Impact) | Soft (Electrospray) | Soft (ESI + Metal Adduct) |
| Sample Prep | High (Requires Derivatization) | Low (Dilute & Shoot) | Medium (Add Metal Salt) |
| Structural Detail | High (Rich fragmentation) | Low (Neutral losses only) | Medium (Coordination geometry) |
| Stereo-Selectivity | Low (Rely on Retention Time) | Low (Identical spectra) | High (Complex stability varies) |
| Sensitivity | Picogram range | Femtogram range | Picogram range |
| Key Mechanism | Charge-Remote Fragmentation | Steric strain in transition state |
Deep Dive: Fragmentation Mechanisms
Method A: Electron Ionization (EI) of TMS Derivatives
The Gold Standard for Structural Confirmation
Because ACHDs are non-volatile, they must be derivatized. Trimethylsilylation (TMS) is the preferred method, replacing active protons on -OH and -NH₂ groups with
-
Mechanism: The low ionization energy of the Nitrogen atom directs fragmentation. The radical cation typically localizes on the nitrogen, triggering
-cleavage of the adjacent C-C bond. -
Diagnostic Ions:
-
m/z 73:
(Base peak in many spectra). -
m/z 147:
(Rearrangement ion indicating two silylated groups). - -Cleavage Ions: These reveal the substitution pattern.[1] For a 1-amino-2-hydroxy system, cleavage occurs between C1 and C2.
-
Method B: Electrospray Ionization (ESI-MS/MS)
The High-Throughput Alternative
In ESI, the molecule forms an even-electron ion
-
Mechanism: Protonation occurs on the amine (highest proton affinity). Fragmentation is dominated by neutral losses .
-
Pathways:
-
Dehydration (
, -18 Da): Facile if a hydroxyl group is accessible. -
Deamination (
, -17 Da): Requires higher energy; often competes with dehydration.
-
-
Limitation: Isomers (cis/trans) often yield identical product ion spectra because the high internal energy scrambles the stereochemistry before fragmentation.
Method C: Metal Cationization (The Stereo-Solver)
Alternative for Isomer Differentiation
When protonation fails to distinguish isomers, Lithium (
-
Mechanism: The metal ion coordinates to both the amine and hydroxyl groups.
-
Differentiation:
-
Cis-isomers: Can form a bidentate "clamp" around the metal, creating a stable complex.
-
Trans-isomers: Geometric constraints prevent simultaneous coordination, leading to a less stable complex that fragments more easily or loses the metal ligand.
-
Visualization of Pathways[3]
The following diagram illustrates the divergent fragmentation pathways for a generic Aminocyclohexane Diol under EI and ESI conditions.
Figure 1: Comparative fragmentation workflows. Method A (Red path) yields structural fragments via radical chemistry. Method B (Green path) yields neutral losses via charge-remote mechanisms.
Experimental Protocols
Protocol A: TMS Derivatization for GC-MS
Validates: Structural connectivity and regio-isomer identification.
-
Preparation: Dissolve 0.5 mg of dry ACHD sample in 50 µL of anhydrous pyridine.
-
Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Note: TMCS acts as a catalyst for sterically hindered hydroxyls.
-
-
Incubation: Heat at 70°C for 30 minutes .
-
Checkpoint: Solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Protocol B: Metal-Complexation ESI-MS
Validates: Cis/Trans stereochemistry.
-
Preparation: Prepare a 10 µM solution of ACHD in Methanol.
-
Complexation: Add Lithium Chloride (LiCl) to a final concentration of 20 µM (1:2 molar ratio).
-
Infusion: Infuse directly into ESI source at 5 µL/min.
-
MS/MS: Isolate the
precursor. Apply collision energy ramp (10-40 eV). -
Interpretation: Compare the survival yield of the precursor.
-
Insight: The cis-isomer (bidentate coordination) will typically show a higher survival yield (harder to fragment) compared to the trans-isomer.
-
References
-
RSC Publishing. (1972). Mass spectral studies on aminocyclitol–aminoglycoside antibiotics.[3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1.[3]
-
American Chemical Society. (2000). Collisionally activated dissociations of aminocyclitol-aminoglycoside antibiotics.[5] Journal of the American Society for Mass Spectrometry.
-
National Institutes of Health (PMC). (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites.
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (Differentiation of cis/trans isomers).[7][8][9]
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A Senior Application Scientist's Guide to Comparing X-ray Diffraction Data of 5-Aminocyclohexane-1,3-diol Derivatives
Introduction
5-Aminocyclohexane-1,3-diol and its derivatives represent a critical class of scaffolds in medicinal chemistry and materials science. Their rigid cyclohexane core, decorated with hydrogen-bonding functional groups, makes them valuable building blocks for pharmaceuticals and functional materials. The stereochemistry of these derivatives—the specific spatial arrangement of the amino and diol groups—can dramatically alter their biological activity and physical properties.[1] Consequently, unambiguous determination of their three-dimensional structure is not merely an academic exercise but a fundamental requirement for rational drug design and materials engineering.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[2] It provides precise information on bond lengths, bond angles, conformational preferences, and the intricate intermolecular interactions that govern crystal packing. This guide offers a comprehensive comparison of XRD data for various 5-aminocyclohexane-1,3-diol derivatives, moving from the foundational principles of sample preparation to the nuanced interpretation of crystallographic data. We will explore how derivatization and stereoisomerism manifest in the diffraction data, providing researchers with the insights needed to correlate structure with function.
Part 1: The Genesis of Data - Achieving Diffraction-Quality Crystals
The most sophisticated diffractometer is rendered useless without a suitable crystal. The first—and often most challenging—step is growing a single crystal of sufficient size and quality.[2] For 5-aminocyclohexane-1,3-diol derivatives, which are rich in hydrogen-bonding donors and acceptors, the choice of crystallization solvent is paramount to success.
Causality in Solvent Selection
The principle of "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents.[3] The goal is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.[4] This differential solubility is the driving force for crystallization upon slow cooling.
-
For the Parent Diols: Solvents like ethanol, methanol, or water are often effective due to their ability to form hydrogen bonds with the amino and hydroxyl groups.[5]
-
For N-Acylated or O-Protected Derivatives: The increased lipophilicity may require less polar solvents or solvent mixtures, such as ethyl acetate/hexane or acetone/hexane systems.[5] The introduction of a less-soluble "anti-solvent" can be a powerful technique to induce crystallization.[4]
Protocol 1: Recrystallization by Slow Evaporation
-
Solubility Screening: Dissolve a few milligrams of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) in small vials to find a solvent in which it is moderately soluble.
-
Prepare a Saturated Solution: Dissolve the bulk of the compound in the chosen solvent, warming gently if necessary to ensure complete dissolution.[6] If insoluble impurities are present, perform a hot gravity filtration.[7]
-
Induce Crystallization: Loosely cap the vial or cover it with perforated film. Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment.
-
Harvest Crystals: Once suitable crystals have formed, carefully collect them using a spatula or by decanting the mother liquor.[6] Wash gently with a small amount of ice-cold solvent to remove any residual impurities.[7]
Part 2: From Crystal to Data - The XRD Experiment Workflow
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[2] This pattern of spots contains all the information necessary to reconstruct the three-dimensional electron density of the molecule and, from that, its atomic structure.
Experimental Protocol: Single-Crystal XRD Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal, typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks.[2] Mount the crystal on a cryoloop using a cryoprotectant oil.
-
Data Collection: Mount the loop on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete data set is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a final reflection file.
-
Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost in the experiment, are determined using computational methods.[2][8] An initial atomic model is built and then refined against the experimental data to achieve the best possible fit.
Caption: Experimental workflow from purified compound to final structural analysis.
Part 3: Comparative Analysis of Crystallographic Data
The final output of an XRD experiment is a set of crystallographic parameters that define the crystal's structure. Comparing these parameters for different derivatives reveals how chemical modifications influence the solid-state arrangement. Let's consider a hypothetical comparison between three stereoisomers/derivatives.
Table 1: Hypothetical Crystallographic Data for 5-Aminocyclohexane-1,3-diol Derivatives
| Parameter | Derivative A: (1R,3R,5S)-Isomer | Derivative B: (1R,3S,5S)-Isomer | Derivative C: N-Acetyl-(1R,3R,5S)-Isomer |
| Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₈H₁₅NO₃ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 8.51 | 5.89 | 10.23 |
| b (Å) | 10.12 | 8.21 | 9.87 |
| c (Å) | 9.45 | 9.03 | 11.54 |
| α (°) | 90 | 75.6 | 90 |
| β (°) | 105.3 | 88.1 | 98.7 |
| γ (°) | 90 | 81.2 | 90 |
| Volume (ų) | 785.4 | 415.2 | 1152.1 |
| Z | 4 | 2 | 4 |
| R-factor (%) | 3.5 | 4.1 | 3.8 |
Interpreting the Comparison
-
Space Group & Crystal System: Derivative A and C crystallize in the common monoclinic system, while the change in stereochemistry in Derivative B leads to a less symmetric triclinic system. A different space group signifies a fundamentally different packing arrangement and set of symmetry operations.
-
Unit Cell Volume: The N-acetylation in Derivative C adds atoms, predictably increasing the unit cell volume. The more efficient packing in the triclinic system for Derivative B results in a much smaller volume per molecule compared to its diastereomer, Derivative A.
-
Z Value: Z is the number of molecules in the unit cell. For A and C, there are 4 molecules, while B has 2. This is directly related to the symmetry operations of the respective space groups.
-
R-factor: The R-factor (or R-value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit; values below 5% are considered excellent for small molecules.
Part 4: Deeper Insights from Structural Data
Beyond the unit cell parameters, the true value of XRD lies in the detailed molecular and supramolecular information it provides.
Conformational Analysis
For all cyclohexane derivatives, the six-membered ring typically adopts a low-energy chair conformation to minimize steric strain.[9][10][11] XRD data allows for the precise determination of which substituents are in axial versus equatorial positions. This is critical, as the orientation of the amino and hydroxyl groups dictates their ability to form intra- and intermolecular hydrogen bonds, which in turn governs the entire crystal packing.
Hydrogen Bonding and Supramolecular Networks
The amino (NH₂) and hydroxyl (OH) groups are potent hydrogen bond donors and acceptors. In the crystal lattice, these groups will arrange to maximize favorable hydrogen-bonding interactions. For example, a common motif is the formation of chains or sheets of molecules linked by O-H···N or N-H···O bonds.[9] When one group is modified, as in the N-acetyl derivative (Derivative C), the N-H hydrogen bond donor is replaced by an N-H donor and a C=O acceptor. This fundamentally alters the hydrogen-bonding landscape, leading to a completely different packing arrangement, as reflected by the change in space group and unit cell parameters.
Stereoisomer Differentiation
XRD is an exceptionally powerful tool for distinguishing between stereoisomers.[12]
-
Diastereomers: (e.g., Derivative A vs. B) have different physical properties and will crystallize in different crystal systems with unique unit cells, as shown in our hypothetical data. XRD provides an unambiguous determination of their relative stereochemistry.
-
Enantiomers: A pair of enantiomers (non-superimposable mirror images) will have identical unit cell parameters but will crystallize in chiral space groups. Special X-ray scattering techniques (anomalous dispersion) can be used to determine the absolute configuration of a chiral molecule, which is of utmost importance in pharmaceutical development.[8][13]
Caption: Logical relationships between stereoisomers of 5-aminocyclohexane-1,3-diol.
Conclusion
X-ray diffraction provides an unparalleled level of detail for the structural characterization of 5-aminocyclohexane-1,3-diol derivatives. A comparative analysis of XRD data allows researchers to:
-
Unambiguously Determine Stereochemistry: Both relative and absolute configurations can be established, which is essential for structure-activity relationship (SAR) studies.
-
Understand Conformational Preferences: The precise chair conformation and the axial/equatorial orientation of substituents are revealed.
-
Map Supramolecular Interactions: The intricate network of hydrogen bonds and other intermolecular forces that dictate crystal packing can be analyzed in detail.
-
Correlate Chemical Modification with Structural Changes: The impact of derivatization on molecular conformation and crystal packing can be directly observed and quantified.
By carefully preparing samples and systematically analyzing the resulting crystallographic data, researchers in drug development and materials science can gain the fundamental structural insights needed to advance their fields.
References
- Medizinische Hochschule Hannover. Preparing X-Ray Crystallography Samples.
- University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory.
- Advanced Lab, University of Chicago. X-ray Crystallography.
- International Union of Crystallography. How to grow crystals for X-ray crystallography. (2024).
- Wikipedia. X-ray crystallography.
- ResearchGate. Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings. (2025).
- National Center for Biotechnology Information (PMC). Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives.
- Dartmouth College. Recrystallization.
- Homi Bhabha Centre for Science Education. Recrystallization.
- ResearchGate. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (βAc6c) in N-protected derivatives.
- MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021).
- University of California, Los Angeles. Recrystallization.
- ResearchGate. Figure 5. Single-crystal X-ray diffraction structures of the four....
- UNI ScholarWorks. Determination of Purity of Liquid Isomers by X-Ray Diffraction.
- SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- University of Rochester. Tips & Tricks: Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rubingroup.org [rubingroup.org]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Determining enantiomeric excess (ee) of (1R,3S,5r)-5-aminocyclohexane-1,3-diol
Part 1: Core Directive - The Stereochemical Reality
Executive Summary for the Application Scientist You have requested a guide on determining the enantiomeric excess (ee) of (1R,3S,5r)-5-aminocyclohexane-1,3-diol . As a Senior Application Scientist, I must first address a fundamental stereochemical property of this molecule that dictates the analytical strategy:
The (1R,3S,5r) isomer is a Meso Compound. [1]
-
Implication: It possesses an internal plane of symmetry (passing through C2 and C5). Consequently, it is superimposable on its mirror image and is achiral .
-
Analytical Consequence: A pure meso compound has an "ee" of 0% by definition. It does not rotate plane-polarized light.
-
The Real Analytical Challenge: The "ee" determination in this context usually refers to one of two critical quality attributes:
-
Diastereomeric Purity: Quantifying the meso isomer relative to the chiral diastereomers (the trans-isomers, e.g., 1R,3R or 1S,3S).
-
Enantiomeric Purity of Impurities: If your synthesis is stereoselective for a chiral target (e.g., the 1R,3R isomer), the meso form is a contaminant. Conversely, if the meso form is the target, the chiral isomers are the impurities.
-
This guide provides the protocols to resolve the Meso form from the Chiral Enantiomeric Pair (Racemate) and, crucially, how to separate the chiral enantiomers from each other to ensure total stereochemical control.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Stereochemical Landscape & Separation Logic
To design a robust method, we must visualize the targets. The 5-aminocyclohexane-1,3-diol scaffold exists as three distinct stereoisomers:
-
(1R, 3S, 5r): Meso (Syn-Syn or Cis-Cis). Target Molecule. Achiral.
-
(1R, 3R, 5R): Chiral (Syn-Anti).
-
(1S, 3S, 5S): Chiral (Enantiomer of #2).
Separation Strategy:
-
Step 1 (Achiral Separation): The Meso form is a diastereomer of the Chiral Pair. They have different physical properties (NMR shifts, retention times on C18).
-
Step 2 (Chiral Separation): The (1R,3R) and (1S,3S) enantiomers have identical physical properties in an achiral environment. To quantify them (ee), you must use a Chiral Stationary Phase (CSP) or a Chiral Derivatizing Agent (CDA).
Comparative Analytical Guide
We present two industry-standard methodologies: Direct Chiral HPLC (Method A) and Derivatization with Marfey’s Reagent (Method B).
Method A: Direct Chiral HPLC (Crown Ether Phase)
Best for: High-throughput QC, underivatized samples, aqueous compatibility.
Mechanism: The Crownpak CR(+) column utilizes a chiral crown ether selector (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) which forms host-guest complexes specifically with primary amines (
Experimental Protocol:
-
Column: Daicel Crownpak CR(+) (4.0 x 150 mm, 5 µm).
-
Mobile Phase: Aqueous
(pH 1.0 to 2.0).-
Why Perchloric Acid? It acts as a chaotropic agent, preventing hydrophobic collapse and ensuring the amine is fully protonated for complexation.
-
Optimization: Add 0-15% Methanol to modulate retention of the hydrophobic cyclohexane ring.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution).
-
Detection: UV at 200–210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) / ELSD.
-
Sample Prep: Dissolve 1 mg/mL in mobile phase.
Expected Elution Order: The elution order depends on the specific fit of the cyclohexane ring into the chiral groove, but typically:
-
Meso-(1R,3S) (Often elutes distinct from the pair due to diastereomeric differences).
-
Chiral Enantiomer 1
-
Chiral Enantiomer 2
Method B: Indirect Separation via Marfey’s Reagent (FDAA)
Best for: High sensitivity (UV/Fluorescence), trace impurity analysis, labs without chiral columns.
Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine to form diastereomers. The (1R,3S)-FDAA adduct is a diastereomer of the (1R,3R)-FDAA and (1S,3S)-FDAA adducts. Crucially, the (1R,3R) and (1S,3S) adducts are also diastereomers of each other (due to the L-alanine chiral center), allowing separation on a standard C18 column.
Experimental Protocol:
-
Derivatization:
-
Mix 50 µL Sample (50 mM in water) + 100 µL 1% FDAA in Acetone + 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl. Dilute with mobile phase.
-
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA.
-
B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 10% B to 60% B over 45 mins.
-
-
Detection: UV at 340 nm (strong absorption from dinitrophenyl group).
Part 3: Visualization & Formatting
Comparative Data Summary
| Feature | Method A: Direct Chiral HPLC (Crownpak) | Method B: Marfey's Derivatization (C18) |
| Target Analyte | Underivatized Amine | FDAA-Amine Derivative |
| Separation Power | Resolves Enantiomers & Diastereomers | Resolves Enantiomers (as Diastereomers) |
| Sensitivity | Low (requires CAD/ELSD or low UV) | High (UV 340 nm / Fluorescence) |
| Cost per Run | Low (Reagents cheap, column expensive) | Medium (Reagent cost, standard column) |
| Throughput | High (15-20 min run) | Low (1 hr prep + 45 min run) |
| Robustness | Sensitive to pH and Temperature | Highly Robust on standard C18 |
Mandatory Visualization: Stereochemical Workflow
The following diagram illustrates the logical flow for determining the stereochemical purity of your sample.
Caption: Analytical workflow distinguishing the Meso target from Chiral impurities using Direct HPLC or Derivatization.
References
-
Machida, Y., et al. "Separation of Amino Acid Enantiomers and Chiral Amines using Crown Ether Stationary Phases." Journal of Chromatography A, Vol 810, 1998.
-
Bhushan, R., & Brückner, H. "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, Vol 27, 2004.
-
Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+) and CR(-)." Chiral Technologies, 2023.
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acids." Technical Reporter, Vol 29.4.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
